3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H6FNO2S. It is a derivative of benzo[b]thiophene, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and fluorine groups in its structure makes it a valuable compound for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors such as 2-bromo-3-fluorobenzoic acid with sulfur-containing reagents.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The amino and fluorine groups make the compound reactive towards electrophilic and nucleophilic substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: This compound has a chlorine atom instead of an amino group, which alters its reactivity and biological activity.
6-Fluorobenzo[b]thiophene: Lacks the amino and carboxylic acid groups, making it less versatile in chemical reactions and biological applications.
The presence of both amino and fluorine groups in this compound makes it unique and valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-amino-6-fluoro-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQRZYJPWFREA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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